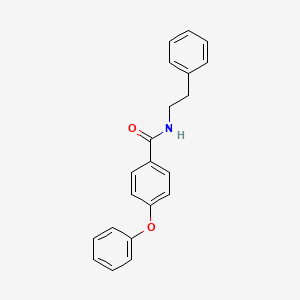![molecular formula C25H22N2O4 B11110265 N'-[(E)-anthracen-9-ylmethylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11110265.png)
N'-[(E)-anthracen-9-ylmethylidene]-3,4,5-trimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazides with aldehydes or ketones
Preparation Methods
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Chemical Reactions Analysis
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups or the anthracene ring.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
Scientific Research Applications
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE involves its ability to form stable complexes with metal ions. This interaction can inhibit enzyme activity by binding to the active site of the enzyme or by altering the enzyme’s conformation. The compound’s hydrazone group can also participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE can be compared to other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and applications .
Properties
Molecular Formula |
C25H22N2O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H22N2O4/c1-29-22-13-18(14-23(30-2)24(22)31-3)25(28)27-26-15-21-19-10-6-4-8-16(19)12-17-9-5-7-11-20(17)21/h4-15H,1-3H3,(H,27,28)/b26-15+ |
InChI Key |
QKDUURIFWDOEKL-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11110183.png)
![2-Phenyl-N'-[(E)-(quinolin-7-YL)methylidene]acetohydrazide](/img/structure/B11110186.png)
![2-bromo-4-chloro-6-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol](/img/structure/B11110192.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methoxyethyl)propanamide](/img/structure/B11110194.png)
![1-(3,4-Dichlorophenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11110202.png)
![2-(2-Methoxy-5-nitro-phenyl)-5-naphthalen-1-yl-2,3-dihydro-[1,3,4]thiadiazole](/img/structure/B11110209.png)

![N-[3-(4-fluorophenoxy)-5-(pyridin-3-yloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11110220.png)
![N-benzyl-6-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11110222.png)
![2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one](/img/structure/B11110231.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(E)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11110239.png)
![N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11110245.png)
![5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid](/img/structure/B11110259.png)
![1-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)-1-methylpiperidinium](/img/structure/B11110276.png)
